molecular formula C12H5Cl5 B164885 2,2',3,5,6-Pentachlorobiphenyl CAS No. 73575-56-1

2,2',3,5,6-Pentachlorobiphenyl

Cat. No.: B164885
CAS No.: 73575-56-1
M. Wt: 326.4 g/mol
InChI Key: BMXRLHMJGHJGLR-UHFFFAOYSA-N
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Description

2,2’,3,5,6-Pentachlorobiphenyl is a polychlorinated biphenyl (PCB) congener. Polychlorinated biphenyls are a group of man-made organic chemicals consisting of carbon, hydrogen, and chlorine atoms. They were widely used in various industrial applications due to their non-flammability, chemical stability, and insulating properties. their production was banned in many countries due to their environmental persistence and potential health hazards. 2,2’,3,5,6-Pentachlorobiphenyl is known for its environmental relevance and neurotoxic effects .

Mechanism of Action

2,2’,3,5,6-Pentachlorobiphenyl (PCB-95)

is an environmentally relevant, chiral PCB congener that has been shown to act as a developmental neurotoxicant . Here is an overview of its mechanism of action:

Target of Action

The primary target of PCB-95 is the developing brain . It has been shown to act on the ryanodine receptors (RyR) in neurons . It also targets antioxidant proteins such as Cu/Zn-SOD, Mn-SOD, and GPx .

Mode of Action

PCB-95 interacts with its targets by modifying the function of ryanodine receptors (RyR), leading to increased spontaneous Ca2+ oscillations in neurons . This interaction results in changes in gene expressions of antioxidant proteins .

Biochemical Pathways

PCB-95 affects the biochemical pathways related to antioxidant response. Exposure to PCB-95 leads to upregulation of antioxidant genes such as Cu/Zn-SOD, Mn-SOD, and GPx . It may also interfere with the amino acids involved in immune regulation .

Pharmacokinetics

Due to its lipophilic nature, it can cross the blood-brain barrier and enter the brain . It is also known to be metabolized into OH-PCB95 and MeO-PCB95 in liver microsomes .

Result of Action

Exposure to PCB-95 contributes to developmental neurotoxicity in early developing organisms. It leads to a dose-dependent reduction of brain sizes with increased brain cell death . It also causes developmental malformations in zebrafish larvae .

Action Environment

Environmental factors play a significant role in the action of PCB-95. It is a persistent pollutant found in various environments . The enantiomers of PCB-95 have been reported to accumulate in the human body enantioselectively, which may confer risks associated with enantioselective enrichment of PCB-95 in the environment .

Biochemical Analysis

Biochemical Properties

PCB 95 is known to interact with various biomolecules. It has been shown to modify ryanodine receptors (RyR) function and Ca2+ signaling . The enantiomers of PCB 95, aR- and aS-PCB 95, have been found to have different potencies towards RyR, with aR-PCB 95 showing greater potency . This suggests that 2,2’,3,5,6-Pentachlorobiphenyl can have enantioselective biochemical interactions.

Cellular Effects

PCB 95 has been shown to have significant effects on cells. For instance, it has been found to act as a developmental neurotoxicant (DNT), targeting the developing brain . In zebrafish embryos exposed to PCB 95, there was a dose-dependent reduction of brain sizes with increased brain cell death . Moreover, PCB 95 exposure led to upregulation of antioxidant genes, suggesting its influence on cellular metabolism .

Molecular Mechanism

The molecular mechanism of PCB 95 involves its interaction with ryanodine receptors (RyR). PCB 95 enhances RyR-mediated responses, leading to increased sensitivity to caffeine . It also enhances Ca2+ responses following N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl4-isoxasolepropiate (AMPA) receptor activation .

Temporal Effects in Laboratory Settings

The effects of PCB 95 have been observed over time in laboratory settings. For instance, in a study where zebrafish embryos were exposed to PCB 95, the enantiomer fraction (EF) of PCB 95 demonstrated a time-dependent increase .

Dosage Effects in Animal Models

In animal models, the effects of PCB 95 vary with dosage. For instance, in a study where mice were given a single oral dose of PCB 95, the adipose tissue levels of PCB 95 were significantly higher in wild-type mice than in Cyp2abfgs-null or CYP2A6-transgenic mice .

Metabolic Pathways

PCB 95 can be metabolized into hydroxylated PCBs (OH-PCBs) in whole poplar plants . The major metabolite was found to be 4′-hydroxy-2,2′,3,5′,6-pentachlorobiphenyl (4′-OH-PCB95) .

Transport and Distribution

PCB 95 is known to be atropselectively taken up and transformed in whole poplar plants . The atropisomer E2-4′-OH-PCB95 was found to have greater atropisomeric enrichment in the roots of whole poplar plants .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,3,5,6-Pentachlorobiphenyl typically involves the chlorination of biphenyl. The process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction conditions include maintaining a controlled temperature and pressure to ensure selective chlorination at the desired positions on the biphenyl molecule .

Industrial Production Methods: Industrial production of polychlorinated biphenyls, including 2,2’,3,5,6-Pentachlorobiphenyl, was historically achieved through the direct chlorination of biphenyl in the presence of a catalyst. The process was designed to produce a mixture of PCB congeners, which were then separated and purified based on their specific applications .

Chemical Reactions Analysis

Types of Reactions: 2,2’,3,5,6-Pentachlorobiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include molecular oxygen and various peroxides.

    Reductive Dechlorination: This reaction often occurs in the presence of reducing agents such as hydrogen gas or through microbial activity in anaerobic environments.

    Substitution: Reagents such as sodium hydroxide or other nucleophiles can facilitate substitution reactions.

Major Products Formed:

Scientific Research Applications

2,2’,3,5,6-Pentachlorobiphenyl has been extensively studied for its environmental and biological effects. Some of its applications in scientific research include:

Comparison with Similar Compounds

  • 2,2’,3,4,5’-Pentachlorobiphenyl
  • 2,2’,3,3’,6,6’-Hexachlorobiphenyl

Comparison: 2,2’,3,5,6-Pentachlorobiphenyl is unique due to its specific pattern of chlorine substitution, which influences its chemical reactivity and biological effects. Compared to other similar compounds, it has been shown to have distinct neurotoxic effects and metabolic pathways .

Properties

IUPAC Name

1,2,4,5-tetrachloro-3-(2-chlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Cl5/c13-7-4-2-1-3-6(7)10-11(16)8(14)5-9(15)12(10)17/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMXRLHMJGHJGLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C(=CC(=C2Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Cl5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5074218
Record name 2,2',3,5,6-Pentachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5074218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73575-56-1
Record name 2,2',3,5,6-Pentachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073575561
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',3,5,6-Pentachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5074218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',3,5,6-PENTACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22W2562J42
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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